molecular formula C7H5F3O3 B12945288 2-(2-(Trifluoromethyl)furan-3-yl)acetic acid

2-(2-(Trifluoromethyl)furan-3-yl)acetic acid

Cat. No.: B12945288
M. Wt: 194.11 g/mol
InChI Key: KRBHCBKWLCUHDW-UHFFFAOYSA-N
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Description

2-(2-(Trifluoromethyl)furan-3-yl)acetic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a furan ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(Trifluoromethyl)furan-3-yl)acetic acid typically involves the introduction of a trifluoromethyl group to a furan ring, followed by the attachment of an acetic acid group. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base to introduce the trifluoromethyl group to the furan ring. The resulting intermediate is then subjected to further reactions to attach the acetic acid moiety.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(2-(Trifluoromethyl)furan-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

    Substitution: The hydrogen atoms on the furan ring can be substituted with other functional groups such as halogens, alkyl groups, or aryl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents such as halogens (chlorine, bromine) or alkyl halides in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furanones, while reduction can produce difluoromethyl derivatives.

Scientific Research Applications

2-(2-(Trifluoromethyl)furan-3-yl)acetic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly for compounds targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique chemical and physical properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-(2-(Trifluoromethyl)furan-3-yl)acetic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively reach and interact with its molecular targets.

Comparison with Similar Compounds

    2-(2-Methylfuran-3-yl)acetic acid: Similar structure but with a methyl group instead of a trifluoromethyl group.

    2-(2-(Trifluoromethyl)phenyl)acetic acid: Similar structure but with a phenyl ring instead of a furan ring.

Uniqueness: 2-(2-(Trifluoromethyl)furan-3-yl)acetic acid is unique due to the presence of both a trifluoromethyl group and a furan ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications.

Properties

Molecular Formula

C7H5F3O3

Molecular Weight

194.11 g/mol

IUPAC Name

2-[2-(trifluoromethyl)furan-3-yl]acetic acid

InChI

InChI=1S/C7H5F3O3/c8-7(9,10)6-4(1-2-13-6)3-5(11)12/h1-2H,3H2,(H,11,12)

InChI Key

KRBHCBKWLCUHDW-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1CC(=O)O)C(F)(F)F

Origin of Product

United States

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